molecular formula C17H19BrN2O B13094906 N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide

N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide

Cat. No.: B13094906
M. Wt: 347.2 g/mol
InChI Key: GOZBAEZJQUOQFO-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide is a brominated aromatic amide featuring a nicotinamide backbone substituted with a tert-butyl group at the 5-position and a 3-bromo-4-methylphenyl group at the amide nitrogen. The tert-butyl group enhances steric bulk and lipophilicity, which may influence binding affinity in biological systems or solubility in polymer matrices . The bromine atom at the 3-position of the phenyl ring offers a site for further functionalization via cross-coupling reactions, a common strategy in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide typically involves the following steps:

    Methylation: The addition of a methyl group to the 4-position of the phenyl ring.

    Nicotinamide Formation: The formation of the nicotinamide core by reacting the brominated and methylated phenyl compound with nicotinic acid or its derivatives.

    tert-Butylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, methylation, and tert-butylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and tert-butyl groups may play a role in modulating the compound’s activity and binding affinity to its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives with Brominated Substituents

N-Benzyl-5-bromo-nicotinamide (CAS: 303031-43-8) shares the nicotinamide core and 5-bromo substitution with the target compound. However, its amide nitrogen is linked to a benzyl group instead of a 3-bromo-4-methylphenyl group. This structural difference impacts steric hindrance and electronic properties:

  • Reactivity : The bromine in both compounds enables Suzuki-Miyaura cross-coupling, but the methyl group in the target compound may sterically hinder reactions at the 4-position .

5-Bromo-N-methyl-nicotinamide () replaces the bulky aryl group with a smaller methyl group. This simplification reduces molecular weight (MW: ~229 vs. ~375 for the target compound) and may improve aqueous solubility but diminish target specificity in biological systems .

tert-Butyl-Substituted Aromatic Compounds

Methyl 4-tert-butylbenzoate (CAS: 26537-19-9) shares the tert-butyl motif but replaces the nicotinamide core with a benzoate ester. Key differences include:

  • Functional Groups : The ester in methyl 4-tert-butylbenzoate is hydrolytically labile compared to the stable amide bond in the target compound, affecting applications in drug delivery .
  • Physical Properties : The tert-butyl group in both compounds contributes to high thermal stability, but the target compound’s higher molecular weight (MW: ~375 vs. 192) may reduce volatility .

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide () incorporates a sulfonamide group and a benzofuran ring.

Functional and Bioactivity Comparisons

Kinase and Protease Inhibitors

Compounds like GSK-3 Inhibitor XVI and PIM1 Kinase Inhibitor IV () highlight the role of brominated aromatic systems in kinase inhibition. While the target compound’s exact bioactivity is undocumented, its bromine and tert-butyl groups may similarly modulate ATP-binding pockets in kinases. For example:

  • Steric Effects : The tert-butyl group could block hydrophobic regions of kinase active sites, analogous to inhibitors described in .
  • Electrophilic Substitution : The bromine atom may participate in halogen bonding with kinase residues, enhancing binding affinity .

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Molecular Weight Key Substituents Notable Properties Reference
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide ~375 5-tert-butyl, 3-bromo-4-methyl High lipophilicity, bromine reactivity Inferred
N-Benzyl-5-bromo-nicotinamide ~305 5-bromo, benzyl Moderate solubility, Suzuki-reactive
Methyl 4-tert-butylbenzoate 192 4-tert-butyl, ester Low volatility, hydrolytically labile

Table 2. Bioactivity Analogues

Compound Biological Target Potential Mechanism Reference
GSK-3 Inhibitor XVI GSK-3β kinase ATP-competitive inhibition
This compound Hypothetical kinase Steric hindrance, halogen bonding Inferred

Biological Activity

N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. Its structure is characterized by a nicotinamide backbone modified with a brominated phenyl group and a tert-butyl substituent. This compound has attracted significant attention due to its potential biological activities, particularly as a protein kinase inhibitor, which positions it as a candidate for therapeutic applications in various diseases, including cancer and inflammatory conditions.

The compound can be synthesized through several methods, including:

  • Palladium-Catalyzed Cross-Coupling : Involves the reaction of 5-nicotinamide with 3-bromo-4-methylphenylboronic acid.
  • Use of tert-butyl Isocyanate : This method introduces the tert-butyl group onto the nicotinamide scaffold.

Proper control of reaction conditions is essential to achieve high yields and purity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the amide nitrogen can participate in acylation reactions, influencing its biological interactions.

Protein Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various protein kinases. These enzymes play critical roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. The compound's ability to inhibit these pathways suggests its potential use in treating cancers characterized by dysregulated signaling.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein Kinase InhibitionStrong inhibition observed in vitro
Cell ProliferationIC50_{50} values indicating selective toxicity against cancer cells
Interaction StudiesBinding affinities measured using surface plasmon resonance

Case Studies

  • Inhibition of Cancer Cell Lines : In studies involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, this compound demonstrated potent inhibitory effects with an IC50_{50} value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU). This suggests a promising selectivity for cancer cells over normal cells, providing a therapeutic window that could minimize side effects.
  • Metastasis Studies : In vivo studies using BALB/c nude mice showed that treatment with this compound inhibited lung metastasis in TNBC models more effectively than known inhibitors, indicating its potential as an anti-metastatic agent.

The mechanism by which this compound exerts its biological effects involves:

  • Modulation of Cell Cycle Control : The compound has been shown to affect cell cycle progression, leading to apoptosis in cancer cells.
  • Binding to Specific Protein Targets : Interaction studies have indicated that it binds to key proteins involved in cell signaling pathways, which may alter their activity and downstream effects.

Comparative Analysis with Similar Compounds

Several structurally similar compounds were analyzed to understand the influence of different substituents on biological activity:

Compound NameStructure FeaturesUnique Aspects
N-(4-Bromophenyl)-5-(tert-butyl)nicotinamideSimilar nitro group on phenylDifferent bromination pattern
N-(3-Chloro-4-methylphenyl)-5-(tert-butyl)nicotinamideChlorine instead of bromineVariation in halogen effects on activity
N-(3-Bromo-4-isopropylphenyl)-5-(tert-butyl)nicotinamideIsopropyl group instead of methylAltered steric hindrance affecting reactivity

These comparisons highlight how modifications in chemical structure can significantly impact pharmacological properties and biological activity.

Properties

Molecular Formula

C17H19BrN2O

Molecular Weight

347.2 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-5-tert-butylpyridine-3-carboxamide

InChI

InChI=1S/C17H19BrN2O/c1-11-5-6-14(8-15(11)18)20-16(21)12-7-13(10-19-9-12)17(2,3)4/h5-10H,1-4H3,(H,20,21)

InChI Key

GOZBAEZJQUOQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)C(C)(C)C)Br

Origin of Product

United States

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